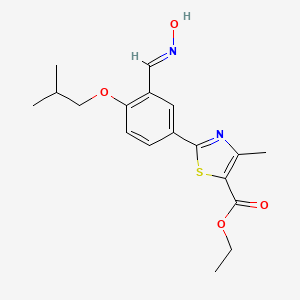

(S)-Indacaterol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Indacaterol is a long-acting beta2-adrenergic receptor agonist (LABA) used in the treatment of chronic obstructive pulmonary disease (COPD). It is a bronchodilator that works by relaxing the muscles in the airways, making it easier to breathe. (S)-Indacaterol is a promising drug that has shown great potential in the treatment of COPD.

Aplicaciones Científicas De Investigación

Indacaterol is an effective long-acting inhaled β2-agonist for the treatment of COPD. It provides 24-hour bronchodilation with once-daily dosing and has a fast onset of action. It significantly improves symptoms and health status in COPD patients compared to placebo and other treatments like formoterol and salmeterol (Dahl et al., 2010), (Kornmann et al., 2010), (Donohue et al., 2010).

Its pharmacogenetic characterization shows that indacaterol is effective in recombinant cells expressing common polymorphic variants of the human β2‐adrenoceptor, suggesting a broad efficacy across different genetic backgrounds (Sayers et al., 2009).

Indacaterol has demonstrated superior efficacy to twice-daily treatments like salmeterol in improving lung function and reducing symptoms in COPD patients (Korn et al., 2011).

In isolated human bronchi, indacaterol behaves as a long-acting β2-adrenoceptor agonist with high intrinsic efficacy and a faster onset of action compared to other similar drugs (Naline et al., 2007).

Indacaterol also has anti-inflammatory activity, inhibiting IgE-dependent responses in human lung mast cells (Scola et al., 2009).

It has been shown to improve exercise endurance and reduce lung hyperinflation in COPD patients (O’Donnell et al., 2011).

Indacaterol's pharmacological profile, including its impact on small airways in human and rat lung slices, demonstrates its suitability as a bronchodilator with a long duration of action and rapid onset (Sturton et al., 2008).

Indacaterol has been evaluated for its impact on quality of life and pulmonary function in COPD patients, showing significant improvements in these areas (Ohno et al., 2014).

Propiedades

IUPAC Name |

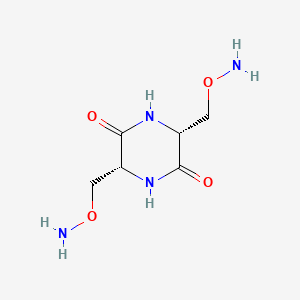

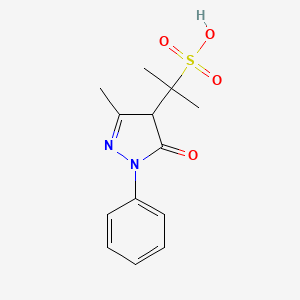

5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3.ClH/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUXBAOWHVOGFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the clinical benefits of (S)-Indacaterol compared to Tiotropium in treating COPD patients, as demonstrated by the research?

A1: The research paper [] presents a 12-week, blinded study comparing (S)-Indacaterol and Tiotropium, both administered once daily, in patients with moderate-to-severe COPD. While both treatments showed similar efficacy in improving lung function (measured by forced expiratory volume in 1 second), (S)-Indacaterol demonstrated significantly greater improvements in patient-reported outcomes. [] These include:

- Improved Breathlessness: Patients treated with (S)-Indacaterol experienced greater improvements in the Transition Dyspnoea Index (TDI) total score, indicating better symptom relief related to breathlessness. []

- Enhanced Quality of Life: (S)-Indacaterol-treated patients reported greater improvements in the St. George's Respiratory Questionnaire (SGRQ) total score, reflecting a more significant positive impact on their overall quality of life. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)